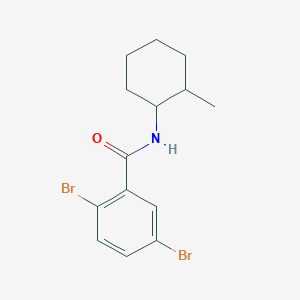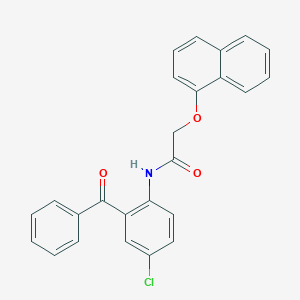
2,5-dibromo-N-(2-methylcyclohexyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dibromo-N-(2-methylcyclohexyl)benzamide is a chemical compound that has been widely used in scientific research for its unique properties. Its chemical formula is C14H18Br2N2O, and it is also known as BROMOCAINE. This compound is a local anesthetic that is used in dentistry and other medical procedures. However,
Mecanismo De Acción
The mechanism of action of 2,5-dibromo-N-(2-methylcyclohexyl)benzamide involves blocking the voltage-gated sodium channels in nerve cells. This prevents the transmission of pain signals to the brain, resulting in local anesthesia. The compound also has anti-inflammatory properties, which further contribute to its pain-relieving effects.
Biochemical and Physiological Effects
2,5-dibromo-N-(2-methylcyclohexyl)benzamide has several biochemical and physiological effects. It has been shown to reduce the release of inflammatory mediators, such as prostaglandins and cytokines. It also inhibits the activity of enzymes involved in the production of these mediators. Additionally, the compound has been shown to reduce the activity of ion channels involved in pain signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,5-dibromo-N-(2-methylcyclohexyl)benzamide in lab experiments is its ability to selectively block voltage-gated sodium channels. This makes it a useful tool for studying the mechanisms of action of local anesthetics and pain signaling. However, one limitation of using this compound is that it is a local anesthetic and may not be suitable for studying systemic effects.
Direcciones Futuras
There are several future directions for the use of 2,5-dibromo-N-(2-methylcyclohexyl)benzamide in scientific research. One area of interest is the development of more selective sodium channel blockers for the treatment of pain and inflammation. Another area of research is the use of this compound in combination with other drugs to enhance its pain-relieving effects. Additionally, the anti-inflammatory properties of 2,5-dibromo-N-(2-methylcyclohexyl)benzamide make it a promising candidate for the treatment of inflammatory diseases, such as arthritis.
Conclusion
In conclusion, 2,5-dibromo-N-(2-methylcyclohexyl)benzamide is a local anesthetic that has been widely used in scientific research for its ability to block voltage-gated sodium channels. Its unique properties make it a useful tool for studying the mechanisms of action of local anesthetics and pain signaling. The compound also has anti-inflammatory properties, which further contribute to its pain-relieving effects. There are several future directions for the use of 2,5-dibromo-N-(2-methylcyclohexyl)benzamide in scientific research, including the development of more selective sodium channel blockers and the use of this compound in combination with other drugs.
Métodos De Síntesis
The synthesis of 2,5-dibromo-N-(2-methylcyclohexyl)benzamide is a complex process that involves several steps. The first step is the reaction of 2,5-dibromobenzoic acid with 1-methylcyclohexylamine to form 2,5-dibromo-N-(1-methylcyclohexyl)benzamide. This compound is then treated with hydrochloric acid to form 2,5-dibromo-N-(2-methylcyclohexyl)benzamide. The final product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
2,5-dibromo-N-(2-methylcyclohexyl)benzamide has been used in scientific research for its ability to block voltage-gated sodium channels. This property makes it a useful tool for studying the mechanisms of action of local anesthetics. It has also been used in studies of pain and inflammation.
Propiedades
Fórmula molecular |
C14H17Br2NO |
|---|---|
Peso molecular |
375.1 g/mol |
Nombre IUPAC |
2,5-dibromo-N-(2-methylcyclohexyl)benzamide |
InChI |
InChI=1S/C14H17Br2NO/c1-9-4-2-3-5-13(9)17-14(18)11-8-10(15)6-7-12(11)16/h6-9,13H,2-5H2,1H3,(H,17,18) |
Clave InChI |
BNOBQQUDCIVBRE-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)C2=C(C=CC(=C2)Br)Br |
SMILES canónico |
CC1CCCCC1NC(=O)C2=C(C=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290530.png)
![4-chloro-N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290531.png)
![Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290532.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290533.png)
![Methyl 2-hydroxy-5-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290535.png)
![N-(2-ethoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290537.png)
![N-(2-chlorophenyl)-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290538.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290539.png)
![N-(2-ethoxyphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290540.png)
![4-chloro-N-isopentyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290541.png)
![N-benzyl-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290545.png)
![N-(4-methoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290546.png)
![4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290548.png)